molecular formula C14H12INO3S B2527877 4-iodo-N-tosylbenzamide CAS No. 326888-45-3

4-iodo-N-tosylbenzamide

Cat. No.: B2527877
CAS No.: 326888-45-3
M. Wt: 401.22
InChI Key: YWZNEFWDQWLCIC-UHFFFAOYSA-N
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Description

4-Iodo-N-tosylbenzamide is an organic compound characterized by the presence of an iodine atom and a tosyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-tosylbenzamide typically involves the iodination of N-tosylbenzamide. One common method starts with 4-iodobenzoic acid, which is then converted to this compound through a series of reactions involving tosylation and amidation . The reaction conditions often require the use of solvents such as toluene, tetrahydrofuran, or dichloromethane, and may involve catalysts or reagents like sodium hydride or triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-tosylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine pentoxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Iodo-N-tosylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-N-tosylbenzamide involves its reactivity with various molecular targets. The iodine atom and tosyl group play crucial roles in its interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-N-tosylbenzamide is unique due to the presence of both the iodine atom and the tosyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

4-iodo-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNEFWDQWLCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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